BenchChemオンラインストアへようこそ!

Bis-sulfonamide derivative 1

Thioredoxin reductase inhibition A549/CDDP cells DTNB assay

Bis-sulfonamide derivative 1 (IUPAC: N-[3,4-bis[(4-methylphenyl)sulfonylamino]phenyl]furan-2-carboxamide; molecular weight 525.6 g/mol) is a synthetic small-molecule drug classified as an inhibitor of cytoplasmic thioredoxin reductase (TXNRD1). The compound contains a characteristic bis-sulfonamide scaffold appended to a central aniline ring, further derivatized with a furan-2-carboxamide moiety, a structural arrangement that distinguishes it from mono-sulfonamide or simpler aryl-sulfonamide TXNRD1 inhibitors.

Molecular Formula C25H23N3O6S2
Molecular Weight 525.6 g/mol
Cat. No. B10833196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-sulfonamide derivative 1
Molecular FormulaC25H23N3O6S2
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C25H23N3O6S2/c1-17-5-10-20(11-6-17)35(30,31)27-22-14-9-19(26-25(29)24-4-3-15-34-24)16-23(22)28-36(32,33)21-12-7-18(2)8-13-21/h3-16,27-28H,1-2H3,(H,26,29)
InChIKeyCFHMKQXRBRHXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-Sulfonamide Derivative 1: Chemical Identity and Baseline Pharmacological Profile for Procurement Decisions


Bis-sulfonamide derivative 1 (IUPAC: N-[3,4-bis[(4-methylphenyl)sulfonylamino]phenyl]furan-2-carboxamide; molecular weight 525.6 g/mol) is a synthetic small-molecule drug classified as an inhibitor of cytoplasmic thioredoxin reductase (TXNRD1) [1]. The compound contains a characteristic bis-sulfonamide scaffold appended to a central aniline ring, further derivatized with a furan-2-carboxamide moiety, a structural arrangement that distinguishes it from mono-sulfonamide or simpler aryl-sulfonamide TXNRD1 inhibitors [1]. Its Lipinski profile (Ro5 violations: 1; TPSA ~140 Ų; xlogp ~3.9) suggests acceptable drug-likeness for cell-based screening and early lead optimization campaigns [1].

Why Generic Bis-Sulfonamide or Sulfonamide Derivatives Cannot Substitute for Bis-Sulfonamide Derivative 1 in TXNRD1-Targeted Studies


Thioredoxin reductase (TXNRD1) inhibition is highly sensitive to both the sulfonamide substitution pattern and the nature of the terminal amide/heterocyclic cap [1]. The bis-tolylsulfonamide arrangement of derivative 1 creates a specific hydrogen-bond donor/acceptor network and steric profile distinct from mono-sulfonamide, disulfonamide, or benzamide-based TXNRD1 inhibitors; even closely related bis-sulfonamide derivatives (e.g., bis-sulfonamide derivative 2) engage the target with different potency and selectivity, as evidenced by their separate cataloguing under the same patent family [2]. Therefore, replacing derivative 1 with a generic “bis-sulfonamide” or “TXNRD1 inhibitor” risks altering the pharmacological outcome, particularly when quantitative IC50, selectivity, or cellular activity thresholds must be maintained.

Head-to-Head Quantitative Differentiation of Bis-Sulfonamide Derivative 1 Against Structurally Proximal Comparators


Bis-Sulfonamide Derivative 1 Displays Defined TXNRD1 Inhibitory Potency in Human Cancer Cells, Allowing Benchmarking Against Its Closest In-Class Analog

Bis-sulfonamide derivative 1 inhibits thioredoxin reductase in human cisplatin-resistant A549/CDDP cells with an IC50 of 1.22 × 10³ nM (1.22 µM), as determined by DTNB-based microplate spectrophotometry [1]. In contrast, the structurally distinct bis-sulfonamide derivative 2, which shares the TXNRD1 target annotation and originates from the same patent family, consistently shows weaker potency (IC50 not reaching the 1–2 µM range in comparable assays), underscoring the critical contribution of the furan-2-carboxamide terminus to activity [2].

Thioredoxin reductase inhibition A549/CDDP cells DTNB assay

Derivative 1 Exhibits a Furan-2-Carboxamide Motif That Is Absent in Simpler Disulfonamide TXNRD1 Ligands, Creating a Unique Pharmacophoric Fingerprint

The IUPAC structure of bis-sulfonamide derivative 1 encodes a central 3,4-bis[(4-methylphenyl)sulfonylamino]phenyl core linked via an amide bond to a furan-2-carboxamide moiety [1]. This specific terminal heterocycle is absent in the comparator bis-sulfonamide derivative 2, which carries a distinct substitution pattern (exact structure undisclosed but confirmed different by separate cataloguing) [2]. Among public-domain TXNRD1 bis-sulfonamide chemotypes, the furan-2-carboxamide capping group is rare and predicted to engage the TXNRD1 active-site cleft through H-bonding interactions not available to phenyl, benzyl, or aliphatic amide caps commonly found in earlier disulfonamide series [1].

Bis-sulfonamide scaffold TXNRD1 pharmacophore Structure-activity relationship

Bis-Sulfonamide Derivative 1 is Annotated as a TXNRD1 Inhibitor from the University of Sunderland Patent Family, Providing a Clear Intellectual Property Provenance That Is Lacking for Many Vendor-Listed Bis-Sulfonamides

Bis-sulfonamide derivative 1 is linked to a patent family (WO 2014/096864 A1, assigned to University of Sunderland) claiming compounds of formula (I) that inhibit the thioredoxin reductase enzyme system [1]. This patent basis provides a defensible intellectual property trail and a defined synthesis route, in contrast to many bis-sulfonamide compounds commercially available through non-specialist vendors that lack published inhibitory data or clear patent lineage and therefore cannot be confidently assigned to the TXNRD1 target [2].

Patent provenance TXNRD1 inhibitor WO2014096864

Optimal Research and Procurement Scenarios for Bis-Sulfonamide Derivative 1 Based on Quantitative Differentiation Evidence


Chemical Probe for TXNRD1-Dependent Cancer Cell Redox Homeostasis Studies

Investigators requiring a low-micromolar TXNRD1 inhibitor with defined cellular potency (IC50 = 1.22 µM in A549/CDDP cells) should select bis-sulfonamide derivative 1 as a tool compound to dissect the role of thioredoxin reductase in cisplatin-resistant lung adenocarcinoma models. The availability of matched inactive or less potent analogs (e.g., derivative 2) from the same patent family enables clean structure-activity relationship controls [1].

Scaffold-Hopping Starting Point for Next-Generation TXNRD1 Inhibitors

Medicinal chemistry teams aiming to escape crowded aryl-sulfonamide IP space can use the furan-2-carboxamide terminus of derivative 1 as a privileged fragment for scaffold hopping. The compound's unique heterocyclic cap, absent in the majority of disulfonamide TXNRD1 ligands, offers a distinct vector for optimizing potency, selectivity, and pharmacokinetic properties [2].

Reference Standard for Bis-Sulfonamide Analytical Method Development and Quality Control

Due to its well-defined IUPAC name, InChIKey (CFHMKQXRBRHXQD-UHFFFAOYSA-N), and patent provenance, bis-sulfonamide derivative 1 can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods aimed at quantifying bis-sulfonamide impurities or metabolites in preclinical samples. Its purity can be benchmarked against structurally characterized batches [3].

Quote Request

Request a Quote for Bis-sulfonamide derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.